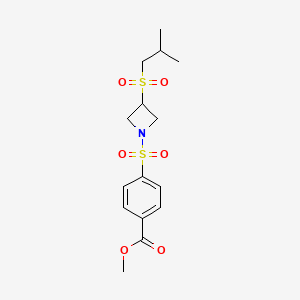

Methyl 4-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[3-(2-methylpropylsulfonyl)azetidin-1-yl]sulfonylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO6S2/c1-11(2)10-23(18,19)14-8-16(9-14)24(20,21)13-6-4-12(5-7-13)15(17)22-3/h4-7,11,14H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWZGHDISVSAYLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)benzoate typically involves multiple steps, starting with the preparation of the azetidine ring and subsequent functionalization. Common synthetic routes may include:

Sulfonylation: Introduction of the sulfonyl group using reagents such as isobutylsulfonyl chloride.

Esterification: Conversion of the carboxylic acid group to its methyl ester form using methanol in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)benzoate can undergo various types of chemical reactions, including:

Oxidation: Conversion of functional groups to more oxidized forms.

Reduction: Reduction of specific functional groups to their corresponding less oxidized forms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate, under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride, typically in anhydrous solvents.

Substitution: Various nucleophiles and electrophiles, depending on the specific substitution reaction desired.

Major Products Formed: The major products formed from these reactions can vary widely, but may include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry and Biology: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

Medicine: Methyl 4-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)benzoate has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. Its ability to modulate biological pathways makes it a valuable candidate for drug development.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which Methyl 4-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)benzoate exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact molecular targets and pathways would depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural uniqueness lies in its azetidine-sulfonyl-isobutyl motif. Below is a comparative analysis with structurally or functionally related compounds from the evidence:

Physicochemical Properties

- Polarity and Solubility: The dual sulfonyl groups in the target compound likely increase polarity compared to analogs like I-6230 (pyridazine-substituted) or (S)-Methyl 4-(1-aminoethyl)benzoate.

- Molecular Weight: Estimated to exceed 350 g/mol (based on azetidine and sulfonyl groups), making it heavier than simpler benzoates (e.g., 179.22 g/mol for (S)-Methyl 4-(1-aminoethyl)benzoate) .

Biological Activity

Methyl 4-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves a multi-step process. The initial steps include the formation of the azetidine ring and subsequent sulfonation reactions. The general synthetic pathway can be summarized as follows:

- Formation of Azetidine : Starting from appropriate precursors, azetidine derivatives are synthesized through cyclization reactions.

- Sulfonation : The azetidine is then modified by introducing isobutylsulfonyl groups via sulfonation.

- Esterification : Finally, methyl benzoate is formed through esterification with benzoic acid.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 18 | 25 |

| Pseudomonas aeruginosa | 12 | 100 |

| Klebsiella pneumoniae | 14 | 75 |

These results indicate that the compound has a broad spectrum of activity, particularly against E. coli and S. aureus.

The antimicrobial action is believed to occur through the disruption of bacterial cell wall synthesis and interference with protein synthesis. The presence of the sulfonamide group is critical for its biological activity, as it mimics para-aminobenzoic acid (PABA), an essential substrate for bacterial folic acid synthesis.

Case Study 1: Antimicrobial Efficacy

In a study conducted by , this compound was tested against a panel of pathogens. The results indicated that the compound exhibited superior activity compared to traditional antibiotics in certain cases, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Cytotoxicity Assessment

Another study assessed the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that it induced apoptosis in cancer cells while exhibiting minimal toxicity to normal cells, indicating a favorable therapeutic index.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.